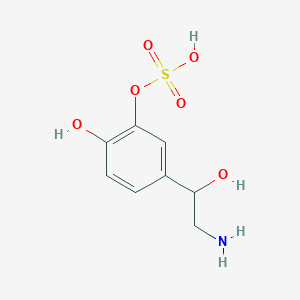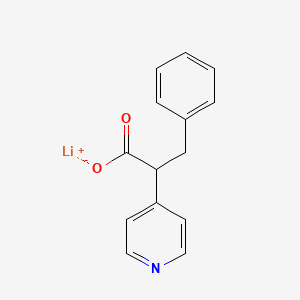
rac-Nicotine-1,2',3',4',5',6'-13C6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6: is a stable isotope-labeled compound of nicotine, where the carbon atoms in the nicotine molecule are replaced with carbon-13 isotopes. This compound is used primarily in research to study the metabolism and pharmacokinetics of nicotine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 involves the incorporation of carbon-13 isotopes into the nicotine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of nicotine. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the incorporation of the carbon-13 isotopes.
Industrial Production Methods: Industrial production of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 involves large-scale synthesis using labeled precursors. The process is optimized to ensure high yield and purity of the final product. The production process also includes purification steps such as chromatography to isolate the labeled nicotine from other by-products.
Analyse Chemischer Reaktionen
Types of Reactions: rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine, nucleophiles such as hydroxide or cyanide ions.
Major Products Formed:
Oxidation: Nicotine N-oxide, cotinine.
Reduction: Dihydronicotine.
Substitution: Halogenated nicotine derivatives.
Wissenschaftliche Forschungsanwendungen
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is used in various scientific research applications, including:
Chemistry: Used as a tracer in studies of nicotine metabolism and degradation pathways.
Biology: Used to study the interaction of nicotine with biological systems, including its binding to receptors and its effects on cellular processes.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotine in the body.
Industry: Used in the development of nicotine replacement therapies and in the quality control of nicotine-containing products.
Wirkmechanismus
rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 exerts its effects by binding to nicotinic acetylcholine receptors in the nervous system. This binding leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine. The activation of nicotinic acetylcholine receptors is involved in the addictive properties of nicotine and its effects on cognitive function and mood.
Vergleich Mit ähnlichen Verbindungen
Nicotine: The non-labeled version of rac-Nicotine-1,2’,3’,4’,5’,6’-13C6.
Nicotine N-oxide: An oxidized metabolite of nicotine.
Cotinine: A major metabolite of nicotine.
Uniqueness: rac-Nicotine-1,2’,3’,4’,5’,6’-13C6 is unique due to the incorporation of carbon-13 isotopes, which allows for the detailed study of nicotine’s metabolic pathways and its interaction with biological systems. This isotopic labeling provides a powerful tool for researchers to trace the fate of nicotine in the body and to understand its pharmacokinetics and pharmacodynamics.
Eigenschaften
Molekularformel |
C10H14N2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-(1-methyl(213C)azolidin-2-yl)(2,3,4,5,6-13C5)pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
InChI-Schlüssel |
SNICXCGAKADSCV-NXGVJODUSA-N |
Isomerische SMILES |
CN1CCC[13CH]1[13C]2=[13CH]N=[13CH][13CH]=[13CH]2 |
Kanonische SMILES |
CN1CCCC1C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


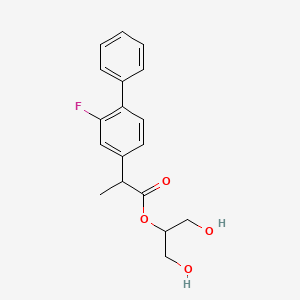
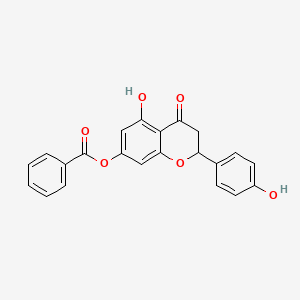
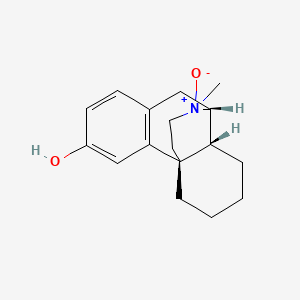
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)


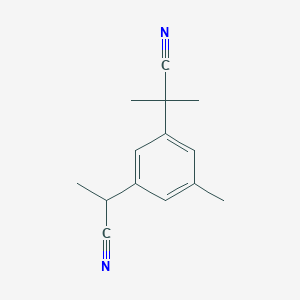

![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
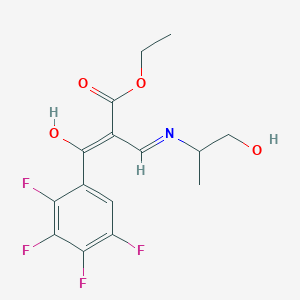
dimethylsilane](/img/structure/B13448710.png)
